3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine
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Overview
Description
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached using trimethylsilylacetylene (TMS-acetylene) in the presence of a base such as potassium tert-butoxide (KOtBu) and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: The compound can serve as a probe for studying biological processes involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and trimethylsilyl-ethynyl groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical and biological properties.
2-(Trimethylsilyl)ethynylpyridine: Lacks the trifluoromethyl group, which affects its reactivity and applications.
Uniqueness
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both trifluoromethyl and trimethylsilyl-ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)pyridin-2-yl]ethynyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NSi/c1-16(2,3)8-6-10-9(11(12,13)14)5-4-7-15-10/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJHRPSKUPEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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